Cysteine Protease inhibitor (hydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cysteine Protease inhibitors are crucial for regulating proteolysis in living organisms under physiological and pathological conditions . They are an important tool of nature to regulate and control proteolysis . Cysteine proteases react via a nucleophilic reaction mechanism that involves a cysteine residue and the proton of a proximal histidine .

Synthesis Analysis

The synthesis of a novel covalent inhibitor of cysteine proteases has been reported, where the epoxide has been replaced by the iodoacetyl functional group . This molecule is similar in action to E-64 and DCG-04, the commonly applied inhibitors .

Molecular Structure Analysis

The structural data indicate that the protein fold is not a major obstacle for the evolution of a protease inhibitor . It appears that nature can convert almost any starting fold into an inhibitor of a protease .

Chemical Reactions Analysis

Cysteine proteases react via a nucleophilic reaction mechanism that involves a cysteine residue and the proton of a proximal histidine . The first step is deprotonation of a thiol in the enzyme’s active site by a histidine residue .

Physical And Chemical Properties Analysis

Cysteine proteases are one of the five major classes of proteolytic enzymes . They constitute the biocatalysts, which hydrolyze peptide bonds in various proteins .

科学的研究の応用

Malaria Research

Cysteine protease inhibitors have shown significant potential in malaria research. They block parasite hemoglobin hydrolysis and development in Plasmodium falciparum, indicating a critical role in these processes. The study of cysteine proteases like falcipain-2 and falcipain-3, which are key in hemoglobin degradation, highlights their importance as potential antimalarial drug targets. The expression, location, and activity of these proteases in the parasite's food vacuole emphasize their role in native hemoglobin hydrolysis, offering insights into malaria parasite biology and treatment strategies (Sijwali et al., 2001), (Rosenthal et al., 2002).

Cancer Research

In the context of cancer, cysteine protease inhibitors have been studied for their role in human brain tumors. They are considered protective factors that could prevent tumor growth and dissemination. The study of these inhibitors in brain tumors, including astrocytoma and meningioma, reveals the potential of cysteine protease inhibitors in cancer therapy (Berdowska et al., 2001).

Diagnostic Applications

Cystatin C, a cysteine protease inhibitor, has been studied for its role in various physiological and pathological processes. Its involvement in tumor invasion, metastasis, inflammatory processes, and neurological diseases makes it a key biomarker for these conditions. Moreover, its stable serum concentration suggests its potential as a replacement for creatinine in measuring glomerular filtration rate, indicating its diagnostic applications in various diseases (Reed, 2000).

Neurodegenerative Disorders

Cysteine protease inhibitors target enzymes like caspases, calpains, and cathepsins, which are important in neurodegenerative disorders. The balance between inhibition and selectivity is crucial in developing therapeutic strategies for these diseases. The review of calpain and cathepsin inhibitors highlights the challenges and potential of cysteine protease inhibitors in treating neurodegenerative disorders (Siklos et al., 2015).

Plant Biology

In plant biology, cysteine protease inhibitors like AtCYS1 from Arabidopsis thaliana are involved in resistance against insects and pathogens. AtCYS1 suppresses hypersensitive cell death and is induced by wounding and pathogenic challenges, highlighting its role in plant defense mechanisms (Belenghi et al., 2003).

Oral Health

In oral health, human salivary cystatins have been studied for their role in inhibiting cysteine proteases involved in periodontal tissue destruction. The inhibition of these proteases by salivary cystatins suggests a protective role in the oral environment, contributing to the control of proteolytic events and maintaining oral health (Baron et al., 2008).

作用機序

Target of Action

Cysteine Protease Inhibitor Hydrochloride primarily targets cysteine proteases , a class of proteolytic enzymes . These enzymes are involved in various biological processes, including extracellular matrix turnover, antigen presentation, digestion, immune invasion, hemoglobin hydrolysis, parasite invasion, and egress . They play a key role in the regulation of cellular status and protein function, particularly in cancer metabolism and cancer cell survival .

Mode of Action

Cysteine Protease Inhibitor Hydrochloride interacts with its targets by binding to the active site of cysteine proteases, thereby inhibiting their activity . The inhibitor prevents unwanted digestion by acting as an endogenous inhibitor of the mature enzyme . The prodomain of the enzyme, which is necessary for the activation of the mature enzyme, is removed through different modes .

Biochemical Pathways

Cysteine Protease Inhibitor Hydrochloride affects various biochemical pathways. It regulates the processing of transglutaminases, crucial in the biochemical pathway responsible for regulating the cross-linking and desquamation of the stratum corneum . It also plays a role in the regulation of programmed cell death in plants . The inhibitor’s action on cysteine proteases can lead to the complete proteolysis of cell adhesive structures, notably the desmogleins .

Pharmacokinetics

It’s known that the inhibitor can block the active site of cysteine proteases , suggesting that it can interact directly with its target enzymes in the body.

Result of Action

The action of Cysteine Protease Inhibitor Hydrochloride leads to various molecular and cellular effects. By inhibiting cysteine proteases, it can prevent the excessive cleavage of antigenic epitopes , regulate the balance between the loss of the outer squames and mitosis of the cells in the basal cell layer , and block programmed cell death triggered by oxidative stress . Uncontrolled proteolytic activity, which can lead to abnormal hair follicle formation and deleterious effects on the skin barrier function, can be prevented by the inhibitor .

Action Environment

The action, efficacy, and stability of Cysteine Protease Inhibitor Hydrochloride can be influenced by various environmental factors. It’s known that cysteine proteases are present in all living organisms , suggesting that the inhibitor’s action might be influenced by the biological environment in which these enzymes are present.

将来の方向性

Cysteine proteases are promising drug targets for various diseases . The prodomain acts as an endogenous inhibitor of the mature enzyme . For activation of the mature enzyme, removal of the prodomain is necessary and achieved by different modes . Future prospects include targeting diseases caused by parasites and focusing on specific active site-directed “warheads” already proven efficacious for targeting other disease processes involving homologous cysteine proteases .

生化学分析

Biochemical Properties

Cysteine Protease Inhibitor Hydrochloride interacts with cysteine proteases, a type of enzyme that catalyzes the breakdown of proteins by hydrolyzing peptide bonds . This interaction is characterized by the inhibitor binding to the active site of the enzyme, preventing it from engaging with its usual substrates .

Cellular Effects

The effects of Cysteine Protease Inhibitor Hydrochloride on cells are largely due to its inhibitory action on cysteine proteases. By inhibiting these enzymes, it can affect various cellular processes, including protein degradation, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cysteine Protease Inhibitor Hydrochloride exerts its effects at the molecular level primarily through its interaction with cysteine proteases. It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds in proteins . This can lead to changes in gene expression and other cellular processes .

Metabolic Pathways

Cysteine Protease Inhibitor Hydrochloride is involved in the metabolic pathways related to protein degradation, given its role as an inhibitor of cysteine proteases

特性

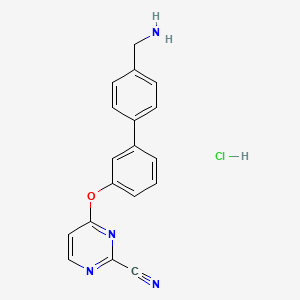

IUPAC Name |

4-[3-[4-(aminomethyl)phenyl]phenoxy]pyrimidine-2-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O.ClH/c19-11-13-4-6-14(7-5-13)15-2-1-3-16(10-15)23-18-8-9-21-17(12-20)22-18;/h1-10H,11,19H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZJROVPTNXLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C#N)C3=CC=C(C=C3)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631165.png)

![2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide](/img/structure/B2631168.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2631170.png)

![2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2631180.png)